DL-Alanine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

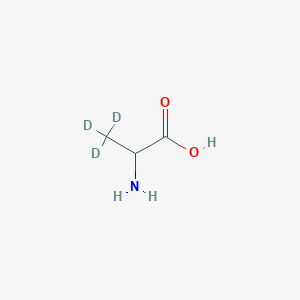

2-amino-3,3,3-trideuteriopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583939 | |

| Record name | (3,3,3-~2~H_3_)Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53795-94-1 | |

| Record name | (3,3,3-~2~H_3_)Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

DL-Alanine-d3: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the physical and chemical properties of DL-Alanine-d3, a deuterated isotopologue of the amino acid alanine (B10760859). This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their experimental workflows. The guide details the key physicochemical characteristics, provides experimental protocols for property determination, and illustrates its application in metabolic research.

Core Physical and Chemical Properties

This compound, also known as (±)-2-Amino-3,3,3-trideuteriopropanoic acid, is a racemic mixture of the D and L enantiomers of alanine in which the three hydrogen atoms of the methyl group have been replaced with deuterium (B1214612). This isotopic substitution results in a mass shift of +3 compared to its unlabeled counterpart, making it a valuable tool for mass spectrometry-based applications.[1]

Below is a summary of its key physical and chemical properties:

| Property | Value | References |

| Chemical Formula | CD₃CH(NH₂)COOH | [2][3][4] |

| Molecular Weight | 92.11 g/mol | [1][2][3] |

| CAS Number | 53795-94-1 | [2][3] |

| Appearance | White solid/crystalline powder | [2][4] |

| Melting Point | 289 °C (decomposes) | [2][5] |

| Isotopic Purity | Typically ≥98 atom % D | [2][3] |

| Solubility (in water at 25°C) | 16.6 g/100 g | [6] |

| Solubility (in ethanol) | Slightly soluble | [7][8] |

Spectroscopic Data

The primary utility of this compound in research stems from its distinct spectroscopic signature compared to endogenous, unlabeled alanine.

| Spectroscopic Technique | Key Characteristics | References |

| Mass Spectrometry | Exhibits a mass shift of M+3, allowing for clear differentiation from natural alanine (M). This is crucial for tracer studies and as an internal standard. | [1][2][5] |

| NMR Spectroscopy | The deuterium substitution leads to the absence of proton signals from the methyl group in ¹H NMR spectra. In ¹³C NMR, the signal for the methyl carbon will be a triplet due to coupling with deuterium. | [1][9][10] |

| Infrared (IR) Spectroscopy | The C-D stretching and bending vibrations will appear at lower frequencies compared to the C-H vibrations in unlabeled alanine, providing a distinct IR spectrum. | [1] |

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of this compound and its application in metabolic labeling.

Determination of Melting Point

The melting point of amino acids is often accompanied by decomposition. A capillary melting point method is standard for this determination.

Methodology:

-

Sample Preparation: A small amount of dry this compound powder is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the substance first begins to melt to when it becomes completely liquid, noting any decomposition (e.g., charring). For amino acids, a decomposition temperature is often reported.

Determination of Solubility

The solubility of this compound can be determined in various solvents using a gravimetric method.

Methodology:

-

Equilibration: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

-

Agitation: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Sampling: A known volume of the supernatant is carefully withdrawn using a filtered syringe to avoid undissolved solid.

-

Solvent Evaporation: The solvent from the collected sample is evaporated to dryness.

-

Quantification: The mass of the remaining solid this compound is measured. The solubility is then calculated and expressed as g/100 mL or mol/L.

Metabolic Labeling with this compound

This compound can be used as a tracer to study metabolic pathways. The general workflow involves introducing the labeled amino acid to a biological system and tracking its incorporation into metabolites and proteins.

Methodology:

-

Cell Culture: Cells are cultured in a medium containing a known concentration of this compound.

-

Incubation: The cells are incubated for a specific period to allow for the uptake and metabolism of the labeled alanine.

-

Metabolite Extraction: Cellular metabolites are extracted using a suitable solvent system (e.g., methanol/water).

-

Protein Extraction and Hydrolysis: Proteins are extracted, purified, and then hydrolyzed to their constituent amino acids.

-

Analysis: The extracts are analyzed by mass spectrometry (LC-MS or GC-MS) to identify and quantify the incorporation of deuterium into various molecules.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows involving this compound.

Caption: Workflow for a metabolic labeling experiment using this compound.

Caption: A simplified workflow for SILAC-based quantitative proteomics.

References

- 1. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. DL-alanine [chemister.ru]

- 7. DL-alanine | C3H7NO2 | CID 602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. DL-Alanine | 302-72-7 [chemicalbook.com]

- 9. DL-Alanine(302-72-7) 13C NMR [m.chemicalbook.com]

- 10. DL-Alanine(302-72-7) 1H NMR spectrum [chemicalbook.com]

Synthesis and Characterization of DL-Alanine-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and characterization of DL-Alanine-d3, a deuterated isotopologue of the amino acid alanine (B10760859). This stable isotope-labeled compound serves as a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative analysis by mass spectrometry. This document provides detailed experimental protocols, quantitative data summaries, and workflow visualizations to support its application in research and development.

Synthesis of this compound

The synthesis of this compound, also known as 2-amino-3,3,3-trideuteriopropanoic acid, can be achieved through various methods, including chemical synthesis with deuterated reagents, enzymatic methods, and H/D exchange reactions.[1] A common and effective approach is a modification of the Strecker amino acid synthesis, which involves the reaction of a deuterated aldehyde with a cyanide source and ammonia.[2][3][4]

Synthetic Pathway: Modified Strecker Synthesis

The Strecker synthesis is a robust method for producing α-amino acids.[2][3][5] For the synthesis of this compound, the reaction starts with deuterated acetaldehyde (B116499) (acetaldehyde-d4). The overall reaction proceeds in two main stages: the formation of an α-aminonitrile, followed by its hydrolysis to the corresponding amino acid.

Experimental Protocol: Synthesis

This protocol is a general guideline for the synthesis of this compound via the Strecker method.

Materials:

-

Acetaldehyde-d4 (CD3CDO)

-

Ammonium Chloride (NH4Cl)

-

Sodium Cyanide (NaCN)

-

Hydrochloric Acid (HCl), concentrated

-

Deionized Water

-

Ethanol

Procedure:

-

Formation of α-Aminonitrile-d3:

-

In a well-ventilated fume hood, dissolve ammonium chloride in deionized water in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add a solution of sodium cyanide in deionized water to the ammonium chloride solution.

-

To this mixture, add acetaldehyde-d4 dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to overnight.

-

-

Hydrolysis of the α-Aminonitrile:

-

Carefully add concentrated hydrochloric acid to the reaction mixture.

-

Heat the mixture to reflux for several hours to facilitate the hydrolysis of the nitrile group to a carboxylic acid. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Isolation of Crude Product:

-

After hydrolysis is complete, cool the reaction mixture.

-

Neutralize the solution with a suitable base (e.g., ammonium hydroxide) to precipitate the crude this compound.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Purification

Purification of the crude this compound is crucial to remove unreacted starting materials and byproducts. Recrystallization is a common and effective method.

Experimental Protocol: Recrystallization

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot deionized water.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.

-

Crystallization: Slowly add a water-miscible organic solvent, such as ethanol, to the hot aqueous solution until it becomes slightly turbid.

-

Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator to maximize crystal formation.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

For higher purity, ion-exchange chromatography can be employed.

Characterization of this compound

The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physical and Chemical Properties

The physical properties of this compound are similar to those of its non-deuterated counterpart.

| Property | Value | Reference |

| Synonyms | DL-Alanine-3,3,3-d3, 2-amino-3,3,3-trideuteriopropanoic acid | [1] |

| Molecular Formula | CD3CH(NH2)CO2H | [3] |

| Molecular Weight | 92.11 g/mol | [3] |

| Physical State | Colorless crystal or crystalline powder | [1] |

| Melting Point | 289 °C (with decomposition) | [1][3] |

| Solubility | Soluble in water | [1] |

| Isotopic Purity | Typically ≥98 atom % D | [1][3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the position of the deuterium (B1214612) label and assessing the isotopic purity. In ¹H NMR, the signal corresponding to the methyl protons will be absent or significantly reduced. In ¹³C NMR, the signal for the methyl carbon will show a characteristic splitting pattern due to coupling with deuterium.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterium oxide (D₂O). Transfer the solution to a 5 mm NMR tube.[1]

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, the absence of a signal around 1.5 ppm (the typical chemical shift for the methyl protons of alanine) confirms deuteration at the methyl position.

-

For ¹³C NMR with proton decoupling, observe the chemical shifts for the three carbon atoms. The deuterated methyl carbon will appear as a multiplet due to ¹³C-D coupling.

-

-

Data Analysis:

-

Confirm the expected chemical shifts for the carbonyl, α-carbon, and methyl carbon.

-

The isotopic enrichment can be estimated from the integration of the residual methyl proton signal in the ¹H NMR spectrum relative to the α-proton signal.

-

| Nucleus | Expected Chemical Shift (in D₂O) | Notes |

| ¹H | ~3.8 ppm (quartet, α-H) | The methyl proton signal (~1.5 ppm) will be absent or greatly diminished. |

| ¹³C | ~175 ppm (C=O), ~50 ppm (α-C), ~16 ppm (CD₃) | The CD₃ signal will be a multiplet due to C-D coupling. |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to determine the level of deuterium incorporation. The mass of this compound is 3 Da higher than that of unlabeled DL-alanine.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid.[2]

-

Data Acquisition:

-

Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

-

Operate the instrument in positive ion mode to observe the protonated molecular ion [M+H]⁺.

-

Acquire a full scan mass spectrum.

-

Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data.

-

-

Data Analysis:

-

The full scan spectrum should show a prominent ion at m/z 93.1, corresponding to [C₃H₄D₃NO₂ + H]⁺. The corresponding ion for unlabeled alanine would be at m/z 90.1.

-

Analysis of the isotopic cluster will allow for the determination of the isotopic enrichment.

-

Fragmentation of the m/z 93.1 ion will yield characteristic product ions, which can be compared to the fragmentation of unlabeled alanine to confirm the location of the deuterium atoms.

-

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 93.1 | Protonated molecular ion of this compound. |

| [M-COOH+H]⁺ | 48.1 | Fragment ion after loss of the carboxyl group. |

Applications

This compound is a versatile tool in various research fields:

-

Metabolic Studies: It is used as a tracer to study amino acid metabolism, protein synthesis, and gluconeogenesis.[1] The deuterium label allows for the tracking of the alanine molecule through various biochemical pathways.

-

Pharmacokinetics: In drug development, it can be incorporated into peptide-based drugs to study their absorption, distribution, metabolism, and excretion (ADME).[1]

-

Analytical Chemistry: It is widely used as an internal standard in quantitative mass spectrometry-based assays for the accurate measurement of alanine concentrations in biological samples.[6] The mass shift of 3 Da allows for its clear distinction from the endogenous, unlabeled alanine.

Conclusion

The synthesis of this compound can be reliably achieved through a modified Strecker synthesis using deuterated starting materials. Subsequent purification by recrystallization or chromatography yields a product of high chemical and isotopic purity. Thorough characterization by NMR and mass spectrometry is essential to confirm the structure, molecular weight, and isotopic enrichment of the final product. This well-characterized, stable isotope-labeled amino acid is an indispensable tool for researchers in the fields of metabolism, drug development, and analytical biochemistry.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of metabolic research and drug development, precision and accuracy are paramount. Stable isotope-labeled compounds have emerged as indispensable tools for elucidating complex biological processes. Among these, DL-Alanine-d3, a deuterated form of the amino acid alanine (B10760859), offers a robust and versatile platform for a range of research applications. This technical guide provides an in-depth exploration of the primary uses of this compound, complete with experimental methodologies, quantitative data, and visual workflows to empower researchers in their scientific endeavors.

This compound is a racemic mixture of D- and L-alanine in which the three hydrogen atoms of the methyl group are replaced with deuterium (B1214612). This isotopic substitution makes it chemically identical to its natural counterpart but distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allowing for precise tracking and quantification in biological systems.[1]

Core Research Applications

The primary research applications of this compound can be categorized into three main areas:

-

Metabolic Pathway Tracing: As a metabolic tracer, this compound allows researchers to follow the fate of alanine through various biochemical pathways, providing insights into protein synthesis, gluconeogenesis, and amino acid metabolism.[1]

-

Internal Standard for Quantitative Analysis: In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), this compound serves as an ideal internal standard for the accurate quantification of endogenous alanine in complex biological matrices.[2][3]

-

Drug Development and Pharmacokinetic Studies: The deuterium label enables the tracking of alanine's involvement in drug metabolism and can be incorporated into peptide-based drugs to study their distribution and biotransformation.[1]

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the application of deuterated alanine in research.

Table 1: Pharmacokinetic Parameters of D-Alanine in Healthy Adults

This data is for unlabeled D-alanine but provides a baseline for expected pharmacokinetic behavior of deuterated analogs.

| Parameter | Value (Mean ± SD) | Unit | Reference |

| 1g Dose | |||

| Peak Plasma Concentration (Cmax) | 588.4 ± 40.9 | µM | [4] |

| Time to Peak Concentration (Tmax) | 0.60 ± 0.06 | h | [4] |

| Clearance | 12.5 ± 0.3 | L/h | [4] |

| Volume of Distribution | 8.3 ± 0.7 | L | [4] |

| Half-life | 0.46 ± 0.04 | h | [4] |

| 3g Dose | |||

| Peak Plasma Concentration (Cmax) | 1692.0 ± 69.3 | µM | [4] |

| Time to Peak Concentration (Tmax) | 0.85 ± 0.06 | h | [4] |

Table 2: Typical Analytical Method Validation Parameters for Amino Acid Analysis using a Deuterated Internal Standard

These are representative performance characteristics for LC-MS/MS methods.

| Parameter | Typical Value | Unit | Reference |

| Limit of Detection (LOD) | 0.2–28.2 | ng/mL | [5] |

| Limit of Quantitation (LOQ) | 0.7–94.1 | ng/mL | [5] |

| Linearity (R²) | > 0.995 | - | [5] |

| Intraday Precision (%RSD) | < 15 | % | [5] |

| Interday Precision (%RSD) | < 14.9 | % | [5] |

| Accuracy (Recovery) | 75.6 - 118.0 | % | [5] |

Experimental Protocols

Protocol 1: Metabolic Tracing in Cell Culture with this compound

Objective: To trace the metabolic fate of alanine in cultured cells using this compound and analyze the incorporation of deuterium into downstream metabolites by mass spectrometry.

Materials:

-

Mammalian or bacterial cells of interest

-

Appropriate cell culture medium (e-g., DMEM, RPMI-1640)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ice-cold 80% methanol (B129727)

-

LC-MS/MS system

Methodology:

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency in standard growth medium.

-

Prepare a labeling medium by supplementing a base medium (lacking unlabeled alanine) with this compound at a concentration similar to that in the standard medium.

-

Aspirate the standard medium, wash the cells once with PBS, and add the pre-warmed labeling medium.

-

Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for metabolic incorporation.

-

-

Metabolite Extraction:

-

At each time point, rapidly quench metabolism by placing the culture plate on ice and aspirating the labeling medium.

-

Wash the cells quickly with ice-cold PBS.

-

Add ice-cold 80% methanol to the cells and scrape them from the plate.

-

Collect the cell suspension and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the metabolites.

-

-

Sample Analysis by LC-MS/MS:

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

-

Analyze the samples using an LC-MS/MS method optimized for the separation and detection of alanine and its downstream metabolites.

-

Monitor for the mass shift of +3 Da in alanine and its metabolic products to track the incorporation of the deuterium label.

-

Protocol 2: Use of this compound as an Internal Standard for Alanine Quantification

Objective: To accurately quantify the concentration of endogenous alanine in a biological sample (e.g., plasma, cell lysate) using this compound as an internal standard.

Materials:

-

Biological sample

-

This compound of known concentration

-

Acetonitrile (B52724) or methanol for protein precipitation

-

LC-MS/MS system

Methodology:

-

Sample Preparation:

-

To a known volume of the biological sample (e.g., 100 µL of plasma), add a precise amount of this compound internal standard solution. The concentration of the internal standard should be within the linear range of the assay.[6]

-

Precipitate proteins by adding a sufficient volume of ice-cold acetonitrile or methanol (e.g., 400 µL).[6]

-

Vortex the mixture vigorously and then centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant into the LC-MS/MS system.

-

Use a chromatographic method that provides good separation of alanine from other matrix components.

-

Set up the mass spectrometer to monitor the specific precursor-to-product ion transitions for both endogenous alanine and this compound.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of unlabeled alanine spiked with the same constant amount of this compound internal standard.

-

Calculate the ratio of the peak area of endogenous alanine to the peak area of this compound for both the standards and the unknown samples.

-

Determine the concentration of alanine in the unknown samples by interpolating their peak area ratios against the calibration curve.

-

Signaling Pathways and Experimental Workflows

Metabolic Fate of this compound

The following diagram illustrates the central metabolic pathways that this compound can enter. The deuterium label (d3) allows for the tracing of the carbon skeleton of alanine.

Experimental Workflow for Metabolic Flux Analysis

This diagram outlines the key steps involved in a typical metabolic flux analysis experiment using a stable isotope tracer like this compound.

Logical Relationship for Internal Standard Quantification

This diagram illustrates the principle of using a stable isotope-labeled internal standard for accurate quantification.

Conclusion

This compound is a powerful tool for researchers in the life sciences. Its applications in tracing metabolic pathways, serving as a reliable internal standard for quantitative analysis, and aiding in drug development studies are well-established. By providing detailed experimental protocols and illustrating the underlying principles through clear diagrams, this guide aims to facilitate the effective implementation of this compound in your research, ultimately contributing to a deeper understanding of biological systems and the development of novel therapeutics.

References

- 1. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Kinetic analysis of D-Alanine upon oral intake in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

A Technical Guide to the Racemic Mixture of D- and L-Isomers in DL-Alanine-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the racemic mixture of D- and L-isomers of DL-Alanine-d3. Alanine, a fundamental amino acid, exists as two stereoisomers, D-alanine and L-alanine, which are non-superimposable mirror images of each other. The deuterated form, Alanine-d3, where the three hydrogen atoms of the methyl group are replaced by deuterium, is a crucial tool in metabolic research, drug discovery, and advanced analytical applications. Understanding the synthesis, resolution, and characterization of its racemic mixture is paramount for its effective utilization.

Synthesis of Racemic this compound

The synthesis of racemic this compound often involves deuteration processes that inherently lead to racemization at the alpha-carbon. One common approach is the deuteration of L-alanine under conditions that promote hydrogen-deuterium exchange and epimerization.

A general method involves heating L-alanine in a deuterated solvent under basic or acidic conditions. For instance, heating L-alanine in heavy water (D₂O) with a catalyst can lead to the formation of this compound. Another approach involves the reaction of a precursor like 2-bromopropionic acid with deuterated ammonia.[1] The synthesis of racemic DL-alanine can also be achieved from halopropionic acids.[2]

It is important to note that many deuteration methods for amino acids can cause significant racemization, which is advantageous for producing the DL-racemic mixture.[3]

Physicochemical Properties of Alanine Isomers

The physical and chemical properties of the individual enantiomers and the racemic mixture are critical for their separation and analysis. While specific data for the d3-isomers are not always readily available, the properties of the non-deuterated forms provide a strong reference point.

| Property | L-Alanine | D-Alanine | DL-Alanine | L-Alanine-d3 |

| Molecular Weight ( g/mol ) | 89.09 | 89.09[4] | 89.09 | 92.11[5][6] |

| Melting Point (°C) | 314.5 (dec.)[6] | 292[4] | ~295 (dec.) | 314.5 (dec.) |

| Specific Rotation [α]²⁵_D_ | +14.5° (c=2 in 1 M HCl)[6] | -14.5° (in 5M HCl) | 0° | +14.5° (c=2 in 1 M HCl) |

| Water Solubility (g/L) | 166.5 (25 °C) | 165 (25 °C)[4] | 167.2 (25 °C) | Similar to L-Alanine |

Note: Data for L-Alanine-d3 are based on commercially available standards. The properties of D-Alanine-d3 are expected to be identical to L-Alanine-d3, with the exception of the sign of specific rotation.

Chiral Resolution of this compound

The separation of the D- and L-enantiomers from the racemic mixture is a critical step for many applications. Various chromatographic techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers. This is often achieved using a chiral stationary phase (CSP) that interacts differently with the D- and L-isomers. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for resolving underivatized amino acid enantiomers.[7]

Experimental Protocol: Chiral HPLC Separation

-

Column: Astec CHIROBIOTIC® T column (or equivalent teicoplanin-based CSP).[7]

-

Mobile Phase: A mixture of methanol, acetonitrile, and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) is commonly used. The exact ratio will need to be optimized for the best resolution.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 200-210 nm) or mass spectrometry (LC-MS) for higher sensitivity and specificity.

-

Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent.

Gas Chromatography (GC)

Gas chromatography, particularly coupled with mass spectrometry (GC-MS), is another widely used method for chiral separation of amino acids. This technique typically requires derivatization of the amino acids to make them volatile.

Experimental Protocol: Chiral GC-MS Separation

-

Derivatization: The amino acids are first converted to volatile derivatives. A common method is esterification followed by acylation. For example, esterification with an alcohol (e.g., isopropanol) in the presence of an acid catalyst, followed by acylation with an acylating agent (e.g., trifluoroacetic anhydride).

-

Column: A chiral capillary column, such as Chirasil®-Val, is used for the separation.[8]

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program: An optimized temperature gradient is used to achieve separation of the diastereomeric derivatives.

-

Detection: Mass spectrometry (MS) is used for detection and quantification, allowing for the differentiation of the deuterated isomers based on their mass-to-charge ratio.[9]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and chiral discrimination of amino acids. While standard ¹H and ¹³C NMR can confirm the structure of Alanine-d3, specialized techniques are required to differentiate the enantiomers. This can be achieved by using chiral solvating agents or chiral derivatizing agents to create diastereomeric environments that result in distinct NMR signals for the D and L isomers.[10][11]

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of this compound and for quantifying the individual enantiomers after chromatographic separation.[9] High-resolution mass spectrometry can provide precise mass measurements to confirm the incorporation of deuterium.

Visualizations

Molecular Structures

Caption: Molecular structures of L-Alanine-d3 and D-Alanine-d3, and their racemic mixture.

Experimental Workflow: Synthesis and Chiral Resolution

Caption: Workflow for the synthesis, chiral resolution, and analysis of this compound.

References

- 1. jamstec.go.jp [jamstec.go.jp]

- 2. US4962231A - Preparation of D- or L-alanine or high enantiomeric purity - Google Patents [patents.google.com]

- 3. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. D-Alanine | C3H7NO2 | CID 71080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. L-Alanine (3,3,3-Dâ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

DL-Alanine-d3 as a Stable Isotope Tracer in Metabolic Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has become an indispensable tool in metabolic research, providing a dynamic view of cellular biochemistry that complements static metabolomic snapshots. Among the various tracers available, deuterated molecules offer a safe and effective means to probe metabolic pathways. DL-Alanine-d3, a non-radioactive, stable isotope-labeled version of the amino acid alanine (B10760859), serves as a powerful tracer for elucidating the complexities of amino acid metabolism, protein synthesis, gluconeogenesis, and bacterial cell wall synthesis.[1] This technical guide provides an in-depth overview of the principles, experimental protocols, and data interpretation associated with the use of this compound in metabolic studies.

The "DL" designation indicates that the compound is a racemic mixture of both D- and L-stereoisomers. The "-d3" signifies that the three hydrogen atoms on the methyl group of alanine have been replaced with deuterium (B1214612). This labeling allows for the tracking of the alanine molecule and its metabolic fates using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] The distinct metabolic roles of D- and L-alanine make this tracer particularly versatile. L-alanine is a proteinogenic amino acid central to primary metabolism in most organisms, while D-alanine is a key component of the peptidoglycan cell wall in many bacteria.[3]

Core Principles of this compound Tracing

The fundamental principle behind using this compound as a tracer lies in the ability of analytical instruments to differentiate between the mass of the deuterated tracer and the endogenous, unlabeled alanine. By introducing a known amount of this compound into a biological system (in vitro or in vivo), researchers can track the incorporation of the deuterium label into various downstream metabolites. This allows for the quantification of metabolic fluxes, which are the rates of turnover of molecules through a metabolic pathway.[4]

The primary analytical techniques employed for this purpose are:

-

Mass Spectrometry (MS): MS separates ions based on their mass-to-charge ratio (m/z). The deuterium atoms in this compound increase its molecular weight, allowing for the detection of labeled versus unlabeled metabolites. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used to measure the isotopic enrichment in various compounds.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can also be used to detect the presence of deuterium. While generally less sensitive than MS, NMR can provide valuable information about the specific position of the label within a molecule, which can be crucial for elucidating complex metabolic transformations.[2]

Applications in Metabolic Research

The use of this compound as a metabolic tracer spans several key areas of research:

-

Amino Acid Metabolism: Tracing the fate of the deuterated alanine backbone provides insights into transamination, deamination, and the interconversion of amino acids.

-

Protein Synthesis: The rate of incorporation of L-Alanine-d3 into newly synthesized proteins can be measured to determine protein turnover rates in various tissues and cell types.[5]

-

Gluconeogenesis: L-Alanine is a primary substrate for gluconeogenesis in the liver. By tracking the appearance of the deuterium label in glucose, the rate of glucose production from alanine can be quantified.[6]

-

Bacterial Metabolism and Drug Discovery: D-Alanine is essential for the synthesis of the peptidoglycan cell wall in many bacteria. This compound can be used to probe the activity of this pathway, making it a valuable tool for studying bacterial growth and for screening novel antimicrobial compounds that target cell wall synthesis.[7][8]

-

Pharmacokinetics and Drug Metabolism (DMPK): this compound can be incorporated into peptide-based drugs to study their absorption, distribution, metabolism, and excretion (ADME). It can also serve as an internal standard for the quantification of alanine and related compounds in biological matrices.[1]

Quantitative Data Presentation

Table 1: Illustrative Metabolic Flux Ratios in Mammalian Hepatocytes

| Metabolic Flux Ratio | Description | Expected Value Range (%) | Analytical Method |

| Alanine-derived Gluconeogenesis | Contribution of alanine to total glucose production. | 5 - 15 | LC-MS/MS |

| Pyruvate (B1213749) Dehydrogenase / Pyruvate Carboxylase | Ratio of pyruvate entering the TCA cycle versus gluconeogenesis. | 20 - 40 | GC-MS, LC-MS/MS |

| Anaplerotic Flux | Influx of carbon into the TCA cycle from sources other than acetyl-CoA. | Varies with metabolic state | GC-MS, LC-MS/MS |

Note: These values are hypothetical and will vary depending on the experimental model, physiological state, and tracer administration protocol.

Table 2: Illustrative Isotopic Enrichment in Bacterial Cell Wall Precursors

| Metabolite | Expected Isotopic Enrichment (%) | Analytical Method |

| Intracellular D-Alanine-d3 | High | GC-MS, LC-MS/MS |

| UDP-MurNAc-pentapeptide-d3 | Moderate to High | LC-MS/MS |

| Peptidoglycan-d3 | Moderate | GC-MS after hydrolysis |

Note: The level of enrichment is dependent on the bacterial species, growth phase, concentration of the tracer, and incubation time.[7]

Experimental Protocols

The successful application of this compound as a metabolic tracer requires robust and well-validated experimental protocols. The following sections provide detailed methodologies for key experiments.

Protocol 1: In Vitro Cell Culture Labeling with this compound

This protocol describes the general procedure for labeling cultured mammalian or bacterial cells with this compound.

Materials:

-

Cell line of interest (e.g., HepG2 for gluconeogenesis studies, E. coli for bacterial metabolism)

-

Appropriate cell culture medium (e.g., DMEM for mammalian cells, M9 minimal medium for bacteria)

-

This compound

-

Phosphate-buffered saline (PBS), ice-cold

-

Quenching solution (e.g., 60-80% methanol, -80°C)

-

Cell scrapers

-

Centrifuge

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, flasks) and grow to the desired confluency (typically 70-80%).

-

Tracer Introduction:

-

For mammalian cells, replace the standard medium with a custom medium containing a known concentration of this compound (e.g., 100-500 µM). The exact concentration should be optimized to ensure sufficient labeling without inducing metabolic perturbations.

-

For bacterial cultures, introduce this compound into the growth medium during the mid-exponential phase to a final concentration of, for example, 1 mM.[7]

-

-

Incubation: Incubate the cells for a predetermined time course to allow for tracer uptake and metabolic incorporation. The duration will depend on the specific pathway being investigated and the time required to reach isotopic steady-state.

-

Metabolism Quenching: Rapidly halt all metabolic activity to preserve the metabolic state of the cells.

-

Aspirate the labeling medium.

-

Immediately wash the cells with ice-cold PBS.

-

Add the pre-chilled quenching solution to the culture vessel.

-

-

Cell Harvesting:

-

Scrape the cells in the quenching solution.

-

Collect the cell suspension into pre-chilled centrifuge tubes.

-

-

Metabolite Extraction:

-

Centrifuge the cell suspension at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

-

Collect the supernatant containing the metabolites.

-

The metabolite extract can be stored at -80°C until analysis.

-

Protocol 2: Sample Preparation for GC-MS Analysis

This protocol outlines the derivatization of amino acids for analysis by GC-MS.

Materials:

-

Dried metabolite extract

-

Derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

-

Solvent (e.g., acetonitrile)

-

Heating block or oven

-

GC-MS vials

Procedure:

-

Drying: Ensure the metabolite extract is completely dry. This can be achieved using a vacuum concentrator or by evaporation under a stream of nitrogen.

-

Derivatization:

-

Add the derivatization reagent and solvent to the dried extract. A common method involves adding 100 µL of MTBSTFA and 100 µL of acetonitrile.

-

Tightly cap the vial and heat at 70-100°C for 30-60 minutes to facilitate the derivatization reaction.

-

-

Analysis:

-

Cool the sample to room temperature.

-

Transfer the derivatized sample to a GC-MS vial for analysis.

-

Protocol 3: GC-MS Analysis

This protocol provides a general framework for the GC-MS analysis of this compound labeled metabolites.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., SLB™-5ms)

GC Parameters (Illustrative):

-

Injector Temperature: 250°C

-

Oven Program:

-

Initial temperature: 60°C, hold for 1 minute

-

Ramp: 10°C/minute to 325°C

-

Hold: 10 minutes at 325°C

-

-

Carrier Gas: Helium

-

Flow Rate: 1 mL/minute

MS Parameters (Illustrative):

-

Ionization Mode: Electron Ionization (EI)

-

Scan Mode: Full scan or Selected Ion Monitoring (SIM) to monitor specific m/z values for labeled and unlabeled alanine.

-

Data Analysis:

-

Identify the chromatographic peaks corresponding to the derivatized alanine.

-

Extract the mass spectra for these peaks.

-

Determine the relative abundance of the isotopologues (M+0 for unlabeled, M+3 for this compound).

-

Correct for the natural abundance of stable isotopes.

-

Protocol 4: LC-MS/MS Analysis

This protocol provides a general workflow for the analysis of this compound labeled metabolites by LC-MS/MS.

Instrumentation:

-

Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

-

Appropriate LC column (e.g., C18 reversed-phase)

LC Parameters (Illustrative):

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to separate alanine from other metabolites.

-

Flow Rate: Dependent on the column dimensions.

-

Column Temperature: 40°C

MS/MS Parameters (Illustrative):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Multiple Reaction Monitoring (MRM) to specifically detect and quantify the transition from the precursor ion (the intact labeled or unlabeled alanine) to a specific product ion.

-

Data Analysis:

-

Integrate the peak areas for the MRM transitions of labeled and unlabeled alanine.

-

Calculate the isotopic enrichment.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. The application of 2H2O to measure skeletal muscle protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tracking the carbons supplying gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Revised mechanism of D-alanine incorporation into cell wall polymers in Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Storage of DL-Alanine-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and optimal storage conditions for DL-Alanine-d3. The following sections detail quantitative solubility data, recommended storage protocols to maintain isotopic and chemical purity, and generalized experimental methodologies for solubility determination.

Storage and Stability

Proper storage of this compound is crucial to prevent degradation and isotopic exchange. The primary considerations are temperature, moisture, and light exposure.

Table 1: Recommended Storage Conditions for this compound

| Condition | Solid Form | In Solution |

| Temperature | -20°C or colder for long-term storage.[1][2] Room temperature is suitable for short-term storage.[3] | Stock solutions: -80°C (up to 6 months) or -20°C (up to 1 month).[4] Working solutions: 2-8°C for short-term use.[1] |

| Atmosphere | Store in a desiccator under an inert atmosphere (e.g., argon or dry nitrogen) to protect from moisture.[1][5] | Purge solvents with an inert gas before preparing solutions.[6] Seal vials tightly. |

| Light | Protect from light by using amber vials or storing in a dark location.[1][3][5] | Use amber vials to protect solutions from light.[1] |

| Container | Tightly sealed vials. | Well-sealed, amber vials.[1] |

Key Stability Considerations:

-

Deuterium-Hydrogen (H/D) Exchange: To prevent the loss of isotopic enrichment, avoid exposure to moisture and solutions with acidic or basic pH, which can catalyze H/D exchange.[1] For aqueous solutions, maintaining a near-neutral pH is recommended.[1]

-

Chemical Purity: While stable under recommended conditions, it is advisable to re-analyze the chemical purity of this compound after extended storage (e.g., three years) before use.[7]

-

Handling: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold solid.[1][8]

Solubility Profile

This compound, like its non-deuterated counterpart, is a polar compound. Its solubility is highest in aqueous solutions and significantly lower in non-polar organic solvents. While specific quantitative data for the deuterated form is limited, the solubility of DL-alanine provides a reliable reference.

Table 2: Solubility of Alanine in Various Solvents

| Solvent | Type | Solubility (DL- or L-Alanine) | Reference |

| Water | Aqueous | Soluble.[8] 16.4 g/100 mL at 25°C (D-Alanine).[9] | [8][9] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | Aqueous Buffer | 5 mg/mL (L-Alanine-d3).[2] | [2] |

| Ethanol (B145695) | Polar Protic Organic | Solubility decreases significantly with increasing ethanol concentration in water-ethanol mixtures.[10][11] L-alanine solubility is very low in pure ethanol.[12] | [10][11][12] |

| Methanol | Polar Protic Organic | Higher solubility than in ethanol, but lower than in water.[12] | [12] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic Organic | The dissolution of DL-alanine in water-DMSO mixtures is endothermic.[13] Vitamin D3, another organic molecule, is sparingly soluble in DMSO (~3 mg/mL).[6][14] | [6][13][14] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic Organic | The dissolution of DL-alanine in water-DMF mixtures is endothermic.[13] Vitamin D3 is soluble in DMF (~25 mg/mL).[6] | [6][13] |

| Acetonitrile | Polar Aprotic Organic | Very low solubility for L-alanine.[12] | [12] |

| Acetone | Polar Aprotic Organic | Very low solubility for L-alanine.[12] | [12] |

Note: The solubility of this compound is expected to be very similar to that of DL-alanine. The primary factor influencing solubility is the polarity of the molecule, which is not significantly altered by isotopic substitution.

Experimental Protocols

General Protocol for Solubility Determination (Gravimetric Method)

This protocol describes a standard gravimetric method for determining the solubility of this compound in a given solvent.

-

Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Sonication can be used to aid dissolution.[8]

-

Phase Separation: Centrifuge the vial to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Solvent Evaporation: Place the aliquot in a pre-weighed container and evaporate the solvent under a stream of inert gas or in a vacuum oven at a suitable temperature.

-

Quantification: Weigh the container with the dried residue. The difference in weight corresponds to the mass of this compound that was dissolved in the aliquot.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL, g/100 mL).

For solvents with very low solubility, more sensitive analytical techniques such as UPLC or spectrophotometry may be required.[10]

Visualized Workflows

Handling and Storage Workflow

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound to ensure its integrity.

Solubility Determination Workflow

This diagram outlines a generalized experimental workflow for determining the solubility of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. microbenotes.com [microbenotes.com]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. ukisotope.com [ukisotope.com]

- 5. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. benchchem.com [benchchem.com]

- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 9. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

A Technical Guide to Commercial DL-Alanine-d3: Sourcing, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, typical purity, synthesis, and analytical methodologies for DL-Alanine-d3. This deuterated analog of alanine (B10760859) is a critical tool in various research and development applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification.

Commercial Availability and Typical Purity

This compound is readily available from several reputable chemical suppliers. The isotopic and chemical purity of commercially available this compound are critical parameters for ensuring the accuracy and reliability of experimental results. The following table summarizes the offerings from prominent vendors.

| Supplier | Product Name | CAS Number | Isotopic Purity (atom % D) | Chemical Purity |

| Sigma-Aldrich | DL-Alanine-3,3,3-d3 | 53795-94-1 | 99% | Not specified |

| Cambridge Isotope Laboratories, Inc. | DL-ALANINE (3,3,3-D3, 98%) | 53795-94-1 | 98% | 98%[1][2] |

| Clearsynth | DL-Alanine D3 | 53795-94-1 | Not specified | High quality |

| CP Lab Safety | DL-Alanine-3, 3, 3-d3 | 53795-94-1 | min 98% | min 98% |

| Eurisotop | DL-ALANINE (3,3,3-D3, 98%) | 53795-94-1 | 98% | 98%[1] |

Note: Purity specifications are subject to batch-to-batch variability. Always refer to the Certificate of Analysis (CoA) provided by the supplier for the most accurate information.

Synthesis and Purification Methodologies

The synthesis of this compound typically involves the introduction of deuterium (B1214612) at the methyl position of the alanine molecule. Several methods have been reported, with the most common approaches involving hydrogen-deuterium (H/D) exchange reactions.

Synthesis of DL-Alanine-d7 (Perdeuterated)

A common laboratory-scale synthesis for perdeuterated DL-alanine involves treating L-alanine with aluminum(III) sulfate (B86663) and pyridoxal (B1214274) hydrochloride in deuterium oxide (D₂O) at reflux. This method achieves high levels of deuteration at both the α and β positions.[3]

Experimental Protocol: Synthesis of Perdeuterated DL-Alanine-d7

-

Reactant Preparation: In a round-bottom flask, dissolve commercially available L-alanine, aluminum(III) sulfate, and a catalytic amount of pyridoxal hydrochloride in D₂O.

-

Reaction: Reflux the mixture for 24 hours. The H/D exchange occurs during this period.[3]

-

Work-up: After cooling, the reaction mixture is typically purified to remove the catalyst and any byproducts.

Purification

Purification of the crude deuterated alanine is essential to remove starting materials, catalysts, and byproducts. Recrystallization is a widely used and effective method.

Experimental Protocol: Recrystallization of DL-Alanine

-

Dissolution: Dissolve the crude DL-Alanine in a minimal amount of hot water.

-

Precipitation: Add a larger volume of a water-miscible organic solvent, such as methanol (B129727) or ethanol, to the hot solution.[4]

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by chilling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.[4]

-

Drying: Dry the crystals under vacuum to remove residual solvent.

Quality Control and Purity Analysis

Ensuring the isotopic and chemical purity of this compound is paramount for its intended applications. A combination of chromatographic and spectroscopic techniques is employed for comprehensive quality control.

Isotopic Purity Determination

The isotopic enrichment of this compound is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

Experimental Protocol: Isotopic Purity by NMR

-

Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in a suitable deuterated solvent (e.g., D₂O).

-

Data Acquisition: Acquire a ¹H NMR spectrum. The absence or significant reduction of the signal corresponding to the methyl protons confirms deuteration.

-

Analysis: The isotopic purity can be quantified by comparing the integral of the residual methyl proton signal to that of a known internal standard or the α-proton signal.

Chemical and Chiral Purity Determination

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing both the chemical and chiral purity of this compound.

Experimental Protocol: Chiral Purity by HPLC

-

System Preparation: Use a chiral HPLC column, such as an Astec® CHIROBIOTIC® T, with a mobile phase typically consisting of a mixture of water, methanol, and formic acid.[5]

-

Sample Preparation: Dissolve the this compound sample in the mobile phase.

-

Analysis: Inject the sample onto the HPLC system. The D- and L-enantiomers will be separated, allowing for the determination of the enantiomeric excess.[5] Detection is commonly performed using a UV detector at 210 nm.[5]

This technical guide provides a foundational understanding of the commercial landscape and analytical considerations for this compound. For specific applications, researchers should always consult the supplier's documentation and perform appropriate validation experiments.

References

Methodological & Application

Application Notes and Protocols for DL-Alanine-d3 in Protein NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of proteins at an atomic level. For larger proteins (>25 kDa), spectral complexity and rapid signal decay (short transverse relaxation times, T2) often limit the resolution and sensitivity of NMR experiments. Isotopic labeling with stable isotopes like deuterium (B1214612) (²H) is a cornerstone strategy to overcome these limitations. DL-Alanine-d3, a deuterated form of the amino acid alanine (B10760859), serves as an invaluable tool in this context.

Replacing protons with deuterons in the methyl group of alanine simplifies ¹H NMR spectra by removing signals and scalar couplings from these positions. More importantly, it significantly reduces ¹H-¹H dipolar relaxation pathways, leading to narrower linewidths and improved spectral quality, particularly in methyl-transverse relaxation optimized spectroscopy (methyl-TROSY) experiments.[1][2][3] This allows for the study of high-molecular-weight proteins and protein complexes, providing insights into their function and paving the way for structure-based drug design.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in protein NMR spectroscopy.

Principle of the Method

The core principle involves the biosynthetic incorporation of this compound into a target protein during its expression in a host system, typically E. coli. The bacteria are grown in a minimal medium containing deuterated water (D₂O) and a deuterated carbon source (e.g., D-glucose-d7) to achieve a high level of deuteration throughout the protein. To specifically introduce protonated methyl groups at alanine positions for observation, the medium is supplemented with this compound. In this isotopologue, the methyl group protons are replaced by deuterium. For methyl-TROSY applications, a common strategy is to use a precursor that results in a ¹³CH₃ labeled methyl group in an otherwise deuterated protein. However, the use of this compound is aimed at reducing the overall proton density to improve the relaxation properties of the remaining protons.

The resulting protein will have a significantly reduced number of protons, leading to:

-

Simplified ¹H NMR Spectra: Fewer signals and reduced scalar coupling complexity.

-

Improved Relaxation Properties: Longer T2 relaxation times for the remaining protons, resulting in sharper NMR signals.

-

Access to Larger Systems: Enables the study of high-molecular-weight proteins and complexes that are intractable by conventional NMR methods.

Applications

-

Structural Analysis of Large Proteins and Complexes: By improving spectral resolution, this compound labeling facilitates resonance assignment and the determination of three-dimensional structures.

-

Protein Dynamics Studies: Measurement of relaxation parameters (T1, T2) and the Nuclear Overhauser Effect (NOE) on selectively protonated sites in a deuterated background provides insights into protein dynamics on a wide range of timescales.[4]

-

Ligand Binding and Drug Screening: Monitoring changes in the NMR spectra of a deuterated protein upon the addition of a small molecule can be used to identify binding events and characterize the interaction site.

-

In-Cell NMR: Reducing the background signal from the cellular milieu and improving the relaxation properties of the target protein are critical for in-cell NMR studies, where protein concentrations are low and the environment is crowded.

Quantitative Data Summary

The following tables summarize typical quantitative data relevant to the use of deuterated alanine in protein NMR. Exact values are highly dependent on the local protein environment, temperature, and magnetic field strength.

Table 1: Typical NMR Chemical Shifts for Alanine Residues

| Atom | Chemical Shift Range (ppm) | Notes |

| ¹Hα | 3.9 - 4.8 | Highly sensitive to secondary structure. |

| ¹³Cα | 50 - 60 | |

| ¹³Cβ (Methyl) | 17 - 25 | The chemical shift is sensitive to the local environment.[5] |

| ¹³C' (Carbonyl) | 170 - 180 |

Table 2: Representative Relaxation Times for Deuteriomethyl-Labeled Alanine

| Parameter | Value | Conditions |

| T1 (minimum) | 2.1 ± 0.3 ms | L-[beta-²H₃]alanine in the zwitterionic lattice at 0 °C.[4] |

| Rotational Correlation Time (τc) | 780 ps | L-[beta-²H₃]alanine at 37 °C.[4] |

Experimental Protocols

Protocol 1: Protein Expression and Labeling with this compound

This protocol describes the overexpression of a target protein in E. coli with a high degree of deuteration and specific incorporation of this compound.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the target protein.

-

M9 minimal medium prepared with D₂O.

-

D-glucose-d7 (or other deuterated carbon source).

-

¹⁵NH₄Cl (for ¹⁵N labeling).

-

This compound.

-

Appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Methodology:

-

Starter Culture: Inoculate 50 mL of LB medium with the appropriate antibiotic using a single colony of the transformed E. coli strain. Grow overnight at 37°C with shaking.

-

Adaptation to D₂O: Pellet the overnight culture and resuspend in 50 mL of M9 medium prepared with 50% D₂O. Grow for 8 hours at 37°C. Repeat this step with 100% D₂O M9 medium.

-

Main Culture Growth: Inoculate 1 L of M9 medium (in D₂O) containing D-glucose-d7, ¹⁵NH₄Cl, and the appropriate antibiotic with the adapted starter culture. Grow at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Isotope Labeling: Add this compound to a final concentration of 100-200 mg/L. For selective protonation of other methyl groups (e.g., in a methyl-TROSY experiment), specific precursors for isoleucine, leucine, and valine would also be added at this stage.[1][6]

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-

Expression: Continue to grow the culture for 12-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein folding and solubility.

-

Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until purification.

Protocol 2: NMR Sample Preparation

Materials:

-

Cell pellet containing the overexpressed deuterated protein.

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, lysozyme, DNase I).

-

Purification resins (e.g., Ni-NTA for His-tagged proteins).

-

NMR buffer (e.g., 20 mM Sodium Phosphate pH 6.5, 50 mM NaCl, 1 mM DTT, 0.02% NaN₃ in 99.9% D₂O).

-

Centrifugal concentrators.

-

High-quality NMR tubes.

Methodology:

-

Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or a high-pressure homogenizer.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris.

-

Protein Purification: Purify the protein from the supernatant using appropriate chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

-

Buffer Exchange: Exchange the purified protein into the final NMR buffer using a desalting column or repeated concentration and dilution with a centrifugal concentrator.

-

Concentration: Concentrate the protein to the desired final concentration, typically 0.1-1.0 mM.

-

Final Sample Preparation: Transfer the protein solution to an NMR tube. For optimal shimming, ensure the sample volume is appropriate for the NMR probe.

Protocol 3: NMR Data Acquisition

This is a general guideline for acquiring a 2D ¹H-¹³C HSQC spectrum, a common experiment for methyl-labeled samples.

Instrumentation and Parameters:

-

NMR Spectrometer: A high-field NMR spectrometer (≥600 MHz) equipped with a cryogenic probe is recommended for optimal sensitivity and resolution.

-

Experiment: A 2D ¹H-¹³C HSQC experiment with TROSY selection (if applicable).

-

Temperature: Set to a temperature where the protein is stable and gives optimal spectra (e.g., 298 K).

-

Acquisition Parameters (Example):

-

Spectral Width: Set to cover the expected chemical shift ranges for ¹H (e.g., -1 to 12 ppm) and ¹³C (e.g., 10 to 40 ppm for methyl groups).

-

Number of Scans: Dependent on the sample concentration, typically 16 to 64 scans per increment.

-

Acquisition Times: Optimize for the desired resolution in both the direct and indirect dimensions.

-

Relaxation Delay: Typically 1-2 seconds.

-

Data Analysis and Interpretation

-

Processing: The acquired NMR data should be processed using software such as NMRPipe, TopSpin, or CCPNmr. This involves Fourier transformation, phasing, and baseline correction.

-

Resonance Assignment: If not previously known, the assignment of methyl resonances can be achieved using a combination of mutagenesis and multi-dimensional NMR experiments.

-

Structural and Dynamic Analysis: The assigned chemical shifts provide information on the local environment of each alanine residue. Relaxation data (T1, T2, NOE) can be used to probe dynamics at these sites. NOE-based distance restraints are crucial for structure determination.

Visualizations

Caption: Workflow for protein analysis using this compound.

References

- 1. Application Note 25 â Isotope Labeling of Alanine Methyl Groups on a Deuterated Background for NMR Studies of High-Molecular-Weight Proteins [isotope.com]

- 2. A new labeling method for methyl TROSY NMR spectra of alanine residues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new labeling method for methyl transverse relaxation-optimized spectroscopy NMR spectra of alanine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nuclear magnetic resonance studies of amino acids and proteins. Deuterium nuclear magnetic resonance relaxation of deuteriomethyl-labeled amino acids in crystals and in Halobacterium halobium and Escherichia coli cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. ukisotope.com [ukisotope.com]

Application Notes and Protocols for DL-Alanine-d3 as a Tracer in Mass Spectrometry Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling coupled with mass spectrometry has become an indispensable tool for elucidating metabolic pathways, quantifying fluxes, and understanding the dynamics of biological systems. DL-Alanine-d3 (deuterated at the methyl group) is a stable isotope-labeled tracer used to investigate various metabolic processes. Its incorporation into biomolecules allows for the precise tracking of alanine's metabolic fate, providing valuable insights for drug development, disease research, and fundamental biology.

These application notes provide a comprehensive overview of the use of this compound as a tracer in mass spectrometry experiments. Detailed protocols for its application in both bacterial and mammalian systems are presented, along with guidelines for data interpretation and visualization of relevant metabolic pathways.

Core Applications

The primary applications of this compound as a tracer include:

-

Bacterial Cell Wall Synthesis and Metabolism: D-alanine is an essential component of the peptidoglycan cell wall in most bacteria.[1] Tracing the incorporation of this compound allows for the study of peptidoglycan biosynthesis and turnover, which is a key target for many antibiotics.[1][2]

-

Mammalian Amino Acid Metabolism: L-alanine is a non-essential amino acid in mammals and plays a crucial role in the glucose-alanine cycle, linking amino acid and carbohydrate metabolism between the liver and other tissues.[3][4] this compound can be used to trace its conversion to pyruvate (B1213749) and subsequent entry into central carbon metabolism.[1][5]

-

Metabolic Flux Analysis (MFA): By quantifying the incorporation of the deuterium (B1214612) label into downstream metabolites, researchers can model and calculate the rates (fluxes) of various metabolic reactions.[6]

-

Pharmacokinetic and Drug Metabolism Studies: this compound can be incorporated into peptide-based drugs or used as an internal standard for quantitative analysis in pharmacokinetic studies.[7]

Data Presentation: Quantitative Analysis

The following tables present hypothetical, yet realistic, quantitative data that could be obtained from mass spectrometry experiments using this compound. These tables are intended to serve as a template for presenting experimental results.

Table 1: Isotopic Enrichment of Alanine (B10760859) in Bacterial Peptidoglycan

| Treatment Group | D-Alanine (M+0) Peak Area | D-Alanine (M+3) Peak Area | % Enrichment of D-Alanine-d3 |

| Control (Unlabeled) | 1,250,000 | 5,000 | 0.4% |

| This compound (1 mM) | 350,000 | 980,000 | 73.7% |

| This compound + Antibiotic X | 950,000 | 250,000 | 20.8% |

M+0 represents the monoisotopic peak of unlabeled D-alanine. M+3 represents the peak corresponding to the incorporation of three deuterium atoms from this compound.

Table 2: Metabolic Flux Ratios in Mammalian Hepatocytes

| Metabolic Flux Ratio | Control Cells (%) | Drug-Treated Cells (%) |

| Alanine -> Pyruvate | 85.2 ± 3.1 | 65.7 ± 4.5 |

| Pyruvate -> Lactate | 45.8 ± 2.5 | 60.1 ± 3.2 |

| Pyruvate -> TCA Cycle | 39.4 ± 2.8 | 5.6 ± 1.9 |

Data represents the percentage of labeled alanine that is converted to the respective downstream metabolites, as determined by mass isotopomer distribution analysis.

Experimental Protocols

Protocol 1: this compound Labeling of Bacterial Cultures

This protocol describes the general procedure for labeling bacterial cells with this compound to study cell wall biosynthesis.

Materials:

-

Bacterial strain of interest

-

Appropriate bacterial growth medium

-

This compound stock solution (e.g., 100 mM in sterile water)

-

Phosphate-buffered saline (PBS), ice-cold

-

80% Methanol (B129727), ice-cold

-

Cell scraper

Procedure:

-

Culture Preparation: Grow the bacterial strain in the appropriate liquid medium to the mid-exponential phase of growth.

-

Tracer Addition: Supplement the culture medium with this compound to a final concentration of 1-5 mM. The optimal concentration should be determined empirically for the specific bacterial strain and experimental conditions.

-

Incubation: Continue to incubate the culture for a period equivalent to one to two doubling times to allow for sufficient incorporation of the label into the peptidoglycan.

-

Cell Harvesting: Harvest the bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

-

Washing: Wash the cell pellet twice with ice-cold PBS to remove any unincorporated tracer.

-

Metabolite Extraction: Resuspend the cell pellet in a small volume of ice-cold 80% methanol and incubate at -80°C for at least 15 minutes to quench metabolism and extract metabolites.

-

Sample Preparation for MS: Centrifuge the cell lysate at high speed to pellet cell debris. The supernatant containing the extracted metabolites can be dried down and reconstituted in a suitable solvent for LC-MS analysis. For peptidoglycan analysis, the cell pellet can be subjected to further purification and hydrolysis steps.[8]

Protocol 2: this compound Labeling in Mammalian Cell Culture

This protocol provides a general workflow for tracing alanine metabolism in adherent mammalian cells.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Dialyzed fetal bovine serum (dFBS)

-

Alanine-free culture medium

-

This compound stock solution (e.g., 100 mM in sterile water)

-

PBS, ice-cold

-

80% Methanol, ice-cold

-

Cell scraper

Procedure:

-

Cell Seeding: Seed cells in multi-well plates and grow to the desired confluency (typically 70-80%).

-

Medium Exchange: Aspirate the growth medium and wash the cells once with pre-warmed PBS.

-

Labeling Medium Preparation: Prepare the labeling medium by supplementing alanine-free medium with this compound to a final concentration that mimics the physiological concentration of alanine in the standard medium. Also, add dFBS to the appropriate concentration.

-

Labeling: Add the pre-warmed labeling medium to the cells and incubate for the desired period (e.g., 4, 8, or 24 hours) under standard cell culture conditions.

-

Metabolite Quenching and Extraction:

-

Quickly wash the cells with ice-cold PBS.

-

Add ice-cold 80% methanol to each well and incubate at -80°C for 15 minutes.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

-

Sample Preparation for MS: Centrifuge the lysate at high speed (e.g., 15,000 x g for 10 minutes at 4°C) to pellet precipitated proteins and cell debris. The supernatant containing the polar metabolites is collected, dried, and reconstituted in a suitable solvent for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of this compound Labeled Metabolites

This protocol provides a general framework for the analysis of this compound and its downstream metabolites by liquid chromatography-tandem mass spectrometry.

Instrumentation and Reagents:

-

LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

-

Hydrophilic interaction liquid chromatography (HILIC) column or a suitable reversed-phase column with an appropriate ion-pairing agent.

-

Mobile phases (e.g., Mobile Phase A: Water with 0.1% formic acid; Mobile Phase B: Acetonitrile with 0.1% formic acid)

-

Unlabeled alanine standard

Procedure:

-

Sample Preparation: Reconstitute the dried metabolite extracts in a suitable solvent compatible with the LC method.

-

Chromatographic Separation: Inject the sample onto the LC system. Use a gradient elution method to separate the metabolites of interest.

-

Mass Spectrometry Detection: Operate the mass spectrometer in a positive ion mode using electrospray ionization (ESI). Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to detect the different isotopologues of alanine and its downstream metabolites. The mass shift of +3 Da will indicate the incorporation of the deuterium label from this compound.

-

Data Analysis: Integrate the peak areas for each isotopologue. Correct for the natural abundance of isotopes to determine the fractional enrichment of each labeled species. For metabolic flux analysis, specialized software can be used to fit the labeling data to a metabolic model.